molecular formula C6H6ClNOS B12448986 2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone

2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone

Cat. No.: B12448986
M. Wt: 175.64 g/mol
InChI Key: XTLGWTZFQINGTG-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group and a methyl-thiazole moiety attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.

    2-Chloro-1-(4-methyl-thiazol-2-yl)-acetic acid: Contains a carboxylic acid group instead of an ethanone moiety.

    4-Methyl-2-thiazolyl chloride: Lacks the ethanone backbone but retains the thiazole ring with a chloro group.

Uniqueness

2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone moiety allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c1-4-3-10-6(8-4)5(9)2-7/h3H,2H2,1H3

InChI Key

XTLGWTZFQINGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)CCl

Origin of Product

United States

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